2,2',3,4,4',5',6-Heptabromodiphenyl ether
2,2',3,4,4',5',6-Heptabromodiphenyl ether
BDE No 183 belongs to the class of polybrominated diphenyl ethers. It can be commercially used as a flame retardant additive in building materials, textiles, plastics and electronic equipment.
2,2',3,4,4',5',6-Heptabromodiphenyl ether is an aromatic ether and an organobromine compound.
2, 2', 3, 4, 4', 5', 6-Heptabromodiphenyl ether, also known as bde 183 or 2, 2', 3, 4, 4', 5', 6-heptabde, belongs to the class of organic compounds known as bromodiphenyl ethers. Bromodiphenyl ethers are compounds that contain two benzene groups linked to each other via an ether bond, and where at least one ring is substituted with a bromo group. 2, 2', 3, 4, 4', 5', 6-Heptabromodiphenyl ether is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2, 2', 3, 4, 4', 5', 6-heptabromodiphenyl ether is primarily located in the membrane (predicted from logP).
2,2',3,4,4',5',6-Heptabromodiphenyl ether is an aromatic ether and an organobromine compound.
2, 2', 3, 4, 4', 5', 6-Heptabromodiphenyl ether, also known as bde 183 or 2, 2', 3, 4, 4', 5', 6-heptabde, belongs to the class of organic compounds known as bromodiphenyl ethers. Bromodiphenyl ethers are compounds that contain two benzene groups linked to each other via an ether bond, and where at least one ring is substituted with a bromo group. 2, 2', 3, 4, 4', 5', 6-Heptabromodiphenyl ether is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2, 2', 3, 4, 4', 5', 6-heptabromodiphenyl ether is primarily located in the membrane (predicted from logP).
Brand Name:
Vulcanchem
CAS No.:
207122-16-5
VCID:
VC21069348
InChI:
InChI=1S/C12H3Br7O/c13-4-1-6(15)9(3-5(4)14)20-12-8(17)2-7(16)10(18)11(12)19/h1-3H
SMILES:
C1=C(C(=CC(=C1Br)Br)Br)OC2=C(C(=C(C=C2Br)Br)Br)Br
Molecular Formula:
C12H3Br7O
Molecular Weight:
722.5 g/mol
2,2',3,4,4',5',6-Heptabromodiphenyl ether
CAS No.: 207122-16-5
Cat. No.: VC21069348
Molecular Formula: C12H3Br7O
Molecular Weight: 722.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | BDE No 183 belongs to the class of polybrominated diphenyl ethers. It can be commercially used as a flame retardant additive in building materials, textiles, plastics and electronic equipment. 2,2',3,4,4',5',6-Heptabromodiphenyl ether is an aromatic ether and an organobromine compound. 2, 2', 3, 4, 4', 5', 6-Heptabromodiphenyl ether, also known as bde 183 or 2, 2', 3, 4, 4', 5', 6-heptabde, belongs to the class of organic compounds known as bromodiphenyl ethers. Bromodiphenyl ethers are compounds that contain two benzene groups linked to each other via an ether bond, and where at least one ring is substituted with a bromo group. 2, 2', 3, 4, 4', 5', 6-Heptabromodiphenyl ether is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2, 2', 3, 4, 4', 5', 6-heptabromodiphenyl ether is primarily located in the membrane (predicted from logP). |
|---|---|
| CAS No. | 207122-16-5 |
| Molecular Formula | C12H3Br7O |
| Molecular Weight | 722.5 g/mol |
| IUPAC Name | 1,2,3,5-tetrabromo-4-(2,4,5-tribromophenoxy)benzene |
| Standard InChI | InChI=1S/C12H3Br7O/c13-4-1-6(15)9(3-5(4)14)20-12-8(17)2-7(16)10(18)11(12)19/h1-3H |
| Standard InChI Key | ILPSCQCLBHQUEM-UHFFFAOYSA-N |
| SMILES | C1=C(C(=CC(=C1Br)Br)Br)OC2=C(C(=C(C=C2Br)Br)Br)Br |
| Canonical SMILES | C1=C(C(=CC(=C1Br)Br)Br)OC2=C(C(=C(C=C2Br)Br)Br)Br |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator